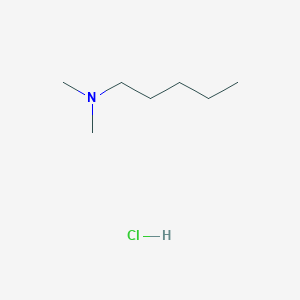

![molecular formula C16H16N4O2S B2385170 methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate CAS No. 893932-37-1](/img/structure/B2385170.png)

methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

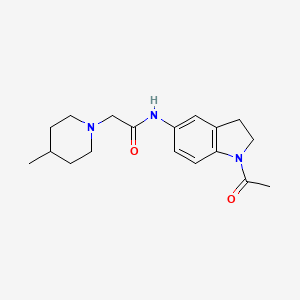

“Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known as versatile drug-like fragments that have drawn much attention as pharmacophores . They exhibit promising pharmacological properties including anti-proliferative and antitumor activity .

Synthesis Analysis

The synthesis of phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol derivatives started with the condensation of phenyl hydrazines with ethyl acetoacetate as β-keto ester, resulting in phenyl-3H-pyrazol-3-ones in very good yields .

Applications De Recherche Scientifique

- These novel compounds exhibit significant cytotoxic activity against cancer cell lines, particularly MCF-7 (breast cancer) and HCT-116 (colorectal cancer), with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. They also show moderate activity against HepG-2 (liver cancer) cells .

- Analogues of this compound have been designed as promising anti-tubercular agents. The combination of in silico design, QSAR-driven virtual screening, synthesis, and experimental evaluation led to potential candidates for tuberculosis treatment .

- The 1,3,4-thiadiazole derivative of this compound (9b) demonstrates promising antitumor activity against human hepatocellular carcinoma cell lines. Additionally, the thiazole derivative (12a) exhibits inhibitory activity against both hepatocellular carcinoma and breast carcinoma cell lines .

- Pyrazolo[3,4-d]pyrimidines, including this compound, have been identified as a general class of adenosine receptor modulators. These receptors play essential roles in various physiological processes .

- The 1,2,3-triazole scaffold, present in this compound, is known for its stability and diverse biological activities. These include anti-HIV, antifungal, antibacterial, anticancer, and glycosidase inhibition properties .

- Compound 14, derived from this molecule, displays potent dual activity against cancer cell lines and CDK2. It significantly alters cell cycle progression and induces apoptosis in HCT cells .

Cancer Treatment and CDK2 Inhibition

Anti-Tubercular Agents

Antitumor Activity

Adenosine Receptor Modulation

Rigid Heterocycles with Diverse Biological Activities

Cell Cycle Alteration and Apoptosis Induction

Mécanisme D'action

Target of Action

The primary target of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is particularly involved in the transition from the G1 phase, where the cell grows, to the S phase, where DNA replication occurs .

Mode of Action

Methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate acts as an inhibitor of CDK2 . It binds to the active site of CDK2, preventing its interaction with cyclin A2, a protein required for CDK2 activation . This inhibition disrupts the normal progression of the cell cycle, particularly affecting the transition from the G1 to the S phase .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, a fundamental biochemical pathway in all cells . By preventing the activation of CDK2, the compound disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . This can have downstream effects on other cellular processes, including DNA replication and cell division .

Pharmacokinetics

The compound’s inhibitory activity against cdk2 suggests that it can reach its target within cells

Result of Action

The result of the action of methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate is the inhibition of cell proliferation . By blocking the activity of CDK2, the compound prevents the normal progression of the cell cycle, leading to a decrease in cell growth . This can have significant effects in the context of diseases characterized by uncontrolled cell proliferation, such as cancer .

Orientations Futures

Pyrazolo[3,4-d]pyrimidines, the class of compounds to which “methyl 2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)butanoate” belongs, are considered promising candidates for further optimization as anticancer agents . They have drawn much attention as pharmacophores and exhibit promising pharmacological properties .

Propriétés

IUPAC Name |

methyl 2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylbutanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-13(16(21)22-2)23-15-12-9-19-20(14(12)17-10-18-15)11-7-5-4-6-8-11/h4-10,13H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVSWCFSTYPFNHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)OC)SC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[2-(4-Bromophenyl)sulfonylethyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2385091.png)

![1-(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2385093.png)

![N-[2,2-Bis(furan-2-yl)ethyl]-9-methylpurin-6-amine](/img/structure/B2385097.png)

![Tert-butyl N-[(E)-4-fluorobut-2-enyl]carbamate](/img/structure/B2385099.png)